molecular formula C7H10F3IO2 B13061431 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane

3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane

Cat. No.: B13061431
M. Wt: 310.05 g/mol
InChI Key: VWAPQQQPZLXNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C7H10F3IO2 and a molecular weight of 310.05 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and an oxolane ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-iodooxolane with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10F3IO2

Molecular Weight

310.05 g/mol

IUPAC Name

3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane

InChI

InChI=1S/C7H10F3IO2/c1-4(7(8,9)10)13-6-3-12-2-5(6)11/h4-6H,2-3H2,1H3

InChI Key

VWAPQQQPZLXNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1COCC1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.